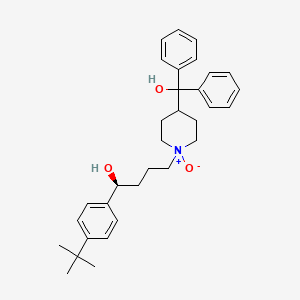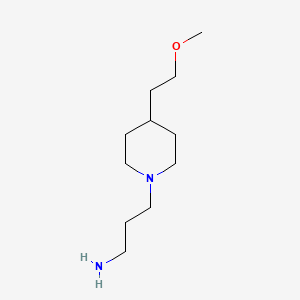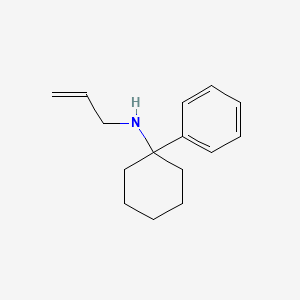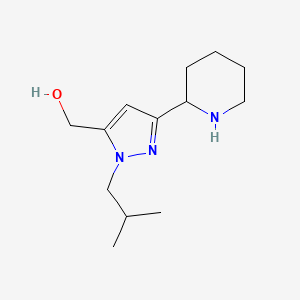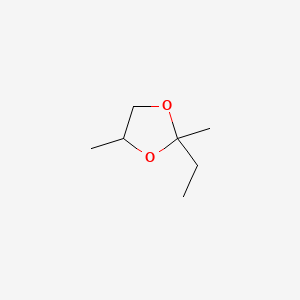
2-Ethyl-2,4-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2,4-dimethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. It is characterized by a five-membered ring containing two oxygen atoms and three carbon atoms, with ethyl and dimethyl substituents. This compound is known for its stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-2,4-dimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound often involves the use of ionic liquids as catalysts, which enhance the efficiency and selectivity of the reaction . The process may also employ ultrasound-assisted synthesis to improve reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: It can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3 in pyridine (Jones reagent).
Reduction: LiAlH4, NaBH4 in dry ether or tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or alkanes.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-Ethyl-2,4-dimethyl-1,3-dioxolane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-2,4-dimethyl-1,3-dioxolane involves its ability to form stable acetal or ketal structures, protecting sensitive functional groups during chemical transformations . This stability is attributed to the electron-donating effects of the ethyl and dimethyl substituents, which enhance the compound’s resistance to hydrolysis .
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxolane: Lacks the ethyl substituent, making it less sterically hindered.
2-Ethyl-2-methyl-1,3-dioxolane: Contains only one methyl group, resulting in different reactivity and stability.
2,4-Dimethyl-1,3-dioxolane: Similar structure but without the ethyl group, affecting its chemical properties.
Uniqueness: 2-Ethyl-2,4-dimethyl-1,3-dioxolane is unique due to its specific substituents, which provide a balance of steric hindrance and electronic effects, making it highly stable and versatile in various chemical reactions and applications .
Properties
CAS No. |
2916-28-1 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-ethyl-2,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-4-7(3)8-5-6(2)9-7/h6H,4-5H2,1-3H3 |
InChI Key |
MMEAMWZNWXLIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


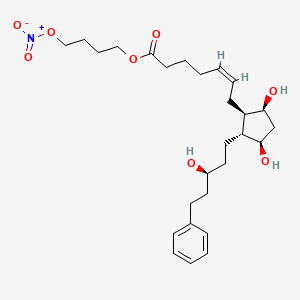
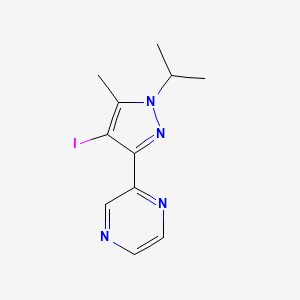
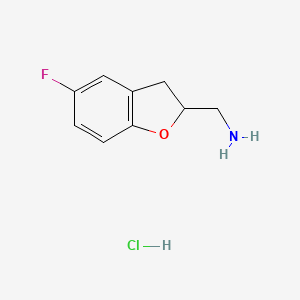
![1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427597.png)
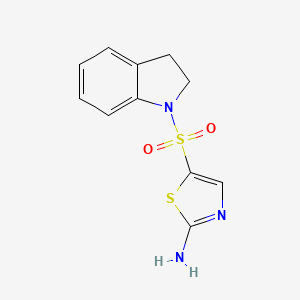
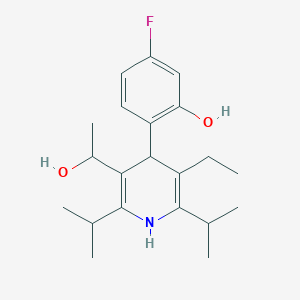
![1-[(2R,3R,4S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13427621.png)

![(3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13427629.png)

